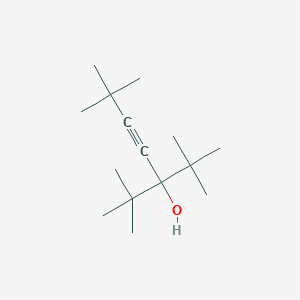
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group and multiple methyl groups attached to a hept-4-yn-3-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of tert-butylacetylene with a suitable precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form. Techniques such as distillation and crystallization are often employed to achieve the desired quality .
化学反応の分析
Types of Reactions
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with multiple tert-butyl groups, known for its antioxidant properties.
3,3-di-tert-butyl-2,2,4,4-tetramethyl-pentane: Similar in structure but with different functional groups and reactivity.
tert-Butyl bromoacetate: Used in organic synthesis, shares the tert-butyl group but differs in overall structure and applications.
Uniqueness
3-tert-Butyl-2,2,6,6-tetramethylhept-4-yn-3-ol stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its unique structure makes it valuable in various research and industrial applications .
特性
CAS番号 |
36187-03-8 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
3-tert-butyl-2,2,6,6-tetramethylhept-4-yn-3-ol |
InChI |
InChI=1S/C15H28O/c1-12(2,3)10-11-15(16,13(4,5)6)14(7,8)9/h16H,1-9H3 |
InChIキー |
PPNVNQGQMNRXGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC(C(C)(C)C)(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


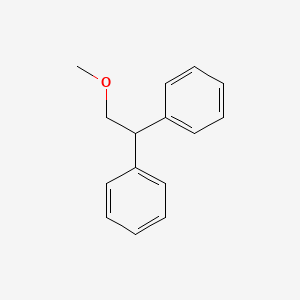
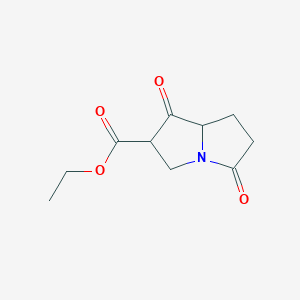
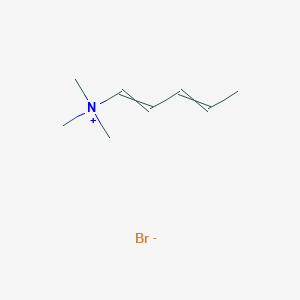
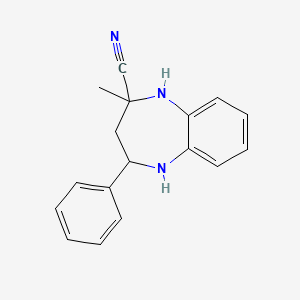
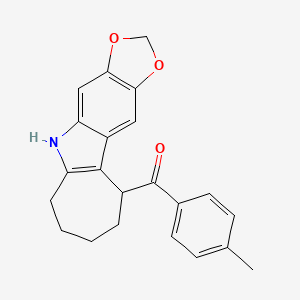
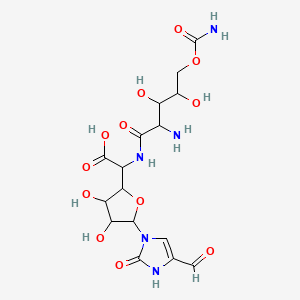
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)


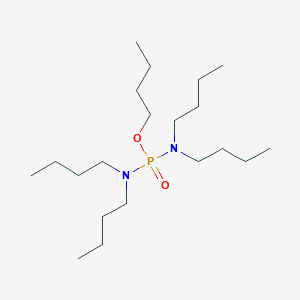
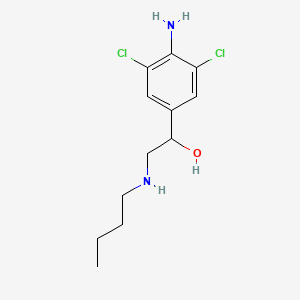

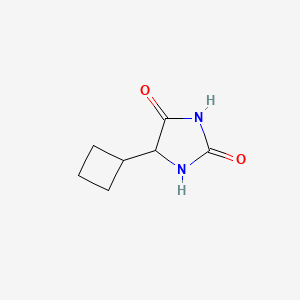
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
